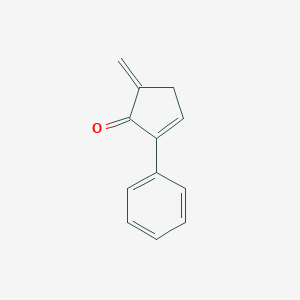
2-Cyclopenten-1-one, 5-methylene-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, 5-methylene-2-phenyl- is an organic compound with a unique structure that includes a cyclopentenone ring and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 5-methylene-2-phenyl- can be achieved through several methods. One common approach involves the elimination of α-bromo-cyclopentanone using lithium carbonate . Another method includes the Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters . Additionally, the acid-catalyzed dehydration of cyclopentanediols can afford cyclopentenone .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-one, 5-methylene-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyclopentenone ring into a more saturated structure.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 5-methylene-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Cyclopenten-1-one, 5-methylene-2-phenyl- exerts its effects involves its interaction with molecular targets through its cyclopentenone ring and phenyl group. These interactions can affect various biochemical pathways, leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentenone: Contains a cyclopentenone ring but lacks the phenyl group.
Cyclohexenone: Similar structure but with a six-membered ring.
Cycloheptenone: Contains a seven-membered ring.
Uniqueness
2-Cyclopenten-1-one, 5-methylene-2-phenyl- is unique due to the presence of both a cyclopentenone ring and a phenyl group, which confer distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
79655-71-3 |
|---|---|
Formule moléculaire |
C12H10O |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
5-methylidene-2-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H10O/c1-9-7-8-11(12(9)13)10-5-3-2-4-6-10/h2-6,8H,1,7H2 |
Clé InChI |
DVKNGRMASNMREJ-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC=C(C1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



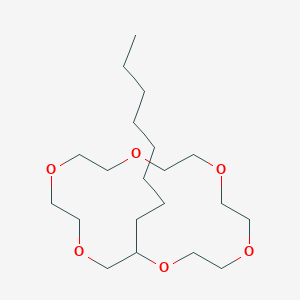
![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
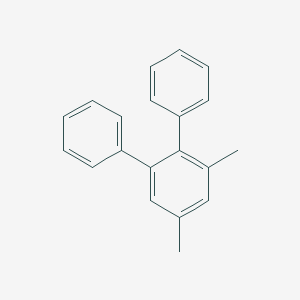


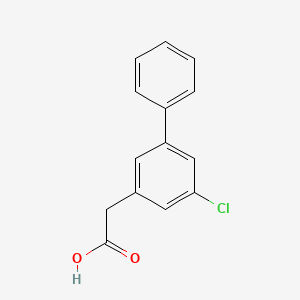
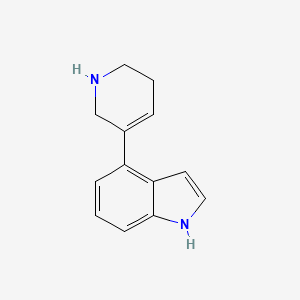

![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)
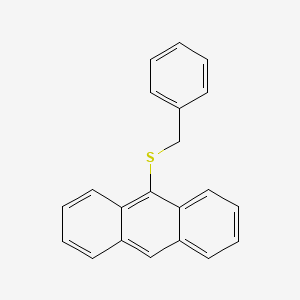
![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
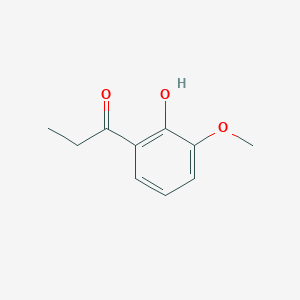
![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
